molecular formula C18H23N3O4 B2820679 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide CAS No. 1775505-54-8

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide

Cat. No. B2820679
CAS RN: 1775505-54-8
M. Wt: 345.399
InChI Key: VQIRWDIKTSZITG-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide (DIPA) is an organic compound that is widely used in synthetic organic chemistry and scientific research. It has been used in a variety of applications, such as drug synthesis, catalysis, and materials science. DIPA has a wide range of properties that make it a useful and versatile compound.

Scientific Research Applications

Synthesis and Antihypertensive Activity

Research has involved the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their examination for antihypertensive properties. These compounds, particularly those substituted at specific positions, have been evaluated for their potential as antihypertensive agents through their action as alpha-adrenergic blockers, providing a foundation for exploring novel cardiovascular treatments (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Derivatives have been investigated for their neuroprotective properties, notably in inhibiting calcium uptake in neural cells and protecting against brain edema and memory deficits. This suggests their potential application in treating neurodegenerative diseases and cognitive disorders (Tóth et al., 1997).

Pharmacological Profiling

Gabapentin-based synthesis involving these compounds has been developed, showcasing the chemical versatility and potential for creating biologically active compounds targeting specific pharmacological pathways. Theoretical studies have supported these findings, highlighting the influence of electron-donating and withdrawing groups on the compounds' properties (Amirani Poor et al., 2018).

Tumor-Targeted Therapy

Research has also delved into the tumor-targeted delivery of therapeutic agents, utilizing derivatives for improved biodistribution and reduced toxicity to normal tissues, indicating their potential in cancer therapy (Tenora et al., 2019).

ADMET Profiling and Pharmacodynamics

Compounds with a spirocyclic &Dgr;2‐isoxazoline molecular skeleton have been assessed for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and pharmacodynamic effects, particularly focusing on their selective agonist activity at neuronal nicotinic acetylcholine receptors, which could have implications for treating central nervous system disorders (Matera et al., 2018).

properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(2)13-5-3-4-6-14(13)19-15(22)11-21-16(23)18(20-17(21)24)7-9-25-10-8-18/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIRWDIKTSZITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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